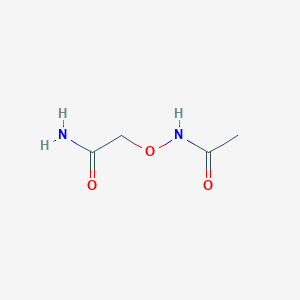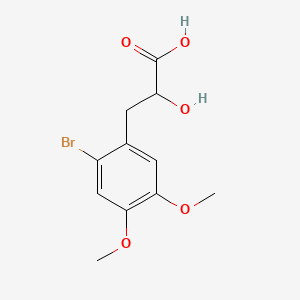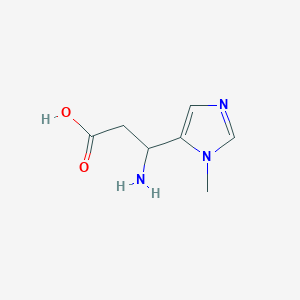![molecular formula C13H9F5N2O2 B13635520 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one is a synthetic compound known for its unique chemical structure and properties. It is often used in biochemical studies and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one involves several steps. The starting materials typically include 3,5-difluoro-4-hydroxybenzaldehyde and 2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one. The reaction conditions often require a base catalyst and a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and DMSO. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a fluorophore in various chemical assays and imaging techniques.
Biology: The compound is employed in RNA imaging studies, particularly in live-cell imaging due to its fluorescence properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to fluoresce upon binding to specific targets. In biological systems, it binds to RNA aptamers such as Spinach2 and Broccoli, which activates its fluorescence. This property makes it useful for imaging RNA in living cells. The molecular targets include RNA sequences that form specific secondary structures, allowing the compound to bind and fluoresce .
Comparison with Similar Compounds
Similar compounds to 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one include:
3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI): A synthetic analog of the GFP fluorophore used in biochemical studies.
Methanone, (4,5-difluoro-2-hydroxyphenyl)phenyl-: Another fluorophore with similar properties.
The uniqueness of this compound lies in its specific binding to RNA aptamers and its high fluorescence efficiency, making it particularly useful for live-cell imaging applications .
Properties
Molecular Formula |
C13H9F5N2O2 |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4+ |
InChI Key |
AWYCLBWNRONMQC-ONNFQVAWSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


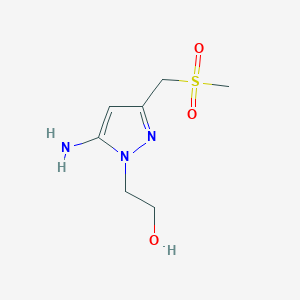
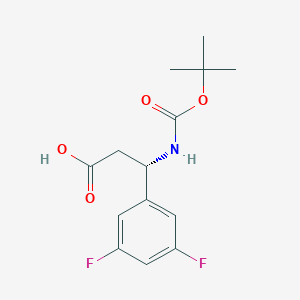
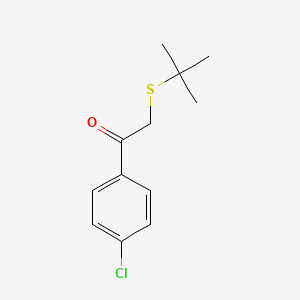
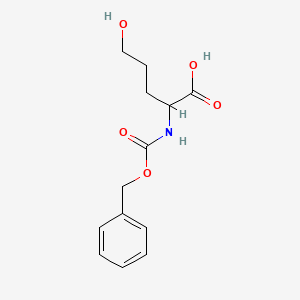

![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)

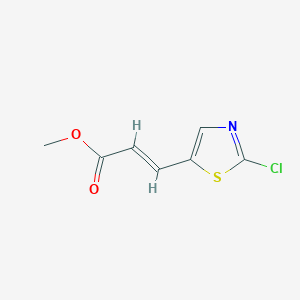

![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)
